

# Application Notes and Protocols for In Vitro Bioassay of ACTH (1-17)

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## Compound of Interest

Compound Name: Acth (1-17)

Cat. No.: B15618000

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## Introduction

Adrenocorticotrophic hormone (ACTH) is a polypeptide hormone primarily known for its role in stimulating the adrenal cortex. The N-terminal fragment, **ACTH (1-17)**, is a biologically active peptide that has been shown to be a potent agonist at the human melanocortin 1 receptor (hMC1R).<sup>[1][2]</sup> This document provides detailed protocols for the in vitro bioassessment of **ACTH (1-17)**, focusing on its interaction with melanocortin receptors and subsequent downstream signaling. The provided methodologies are essential for researchers investigating the physiological roles of ACTH fragments and for the development of novel therapeutics targeting the melanocortin system.

## Data Presentation

### Table 1: Comparative Binding Affinities for the Human Melanocortin 1 Receptor (hMC1R)

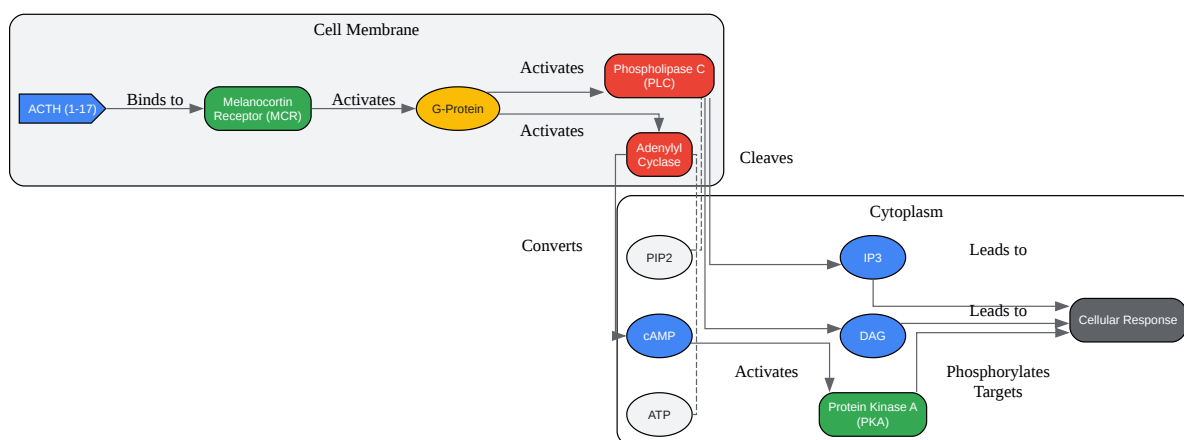
Ligand	Ki (nM)	Cell Line	Radioligand	Reference
ACTH (1-17)	0.21 ± 0.03	HEK 293 (transfected with hMC1R)	[125I]Nle4,D-Phe7 α-MSH	[1]
α-MSH	0.13 ± 0.005	HEK 293 (transfected with hMC1R)	[125I]Nle4,D-Phe7 α-MSH	[1]

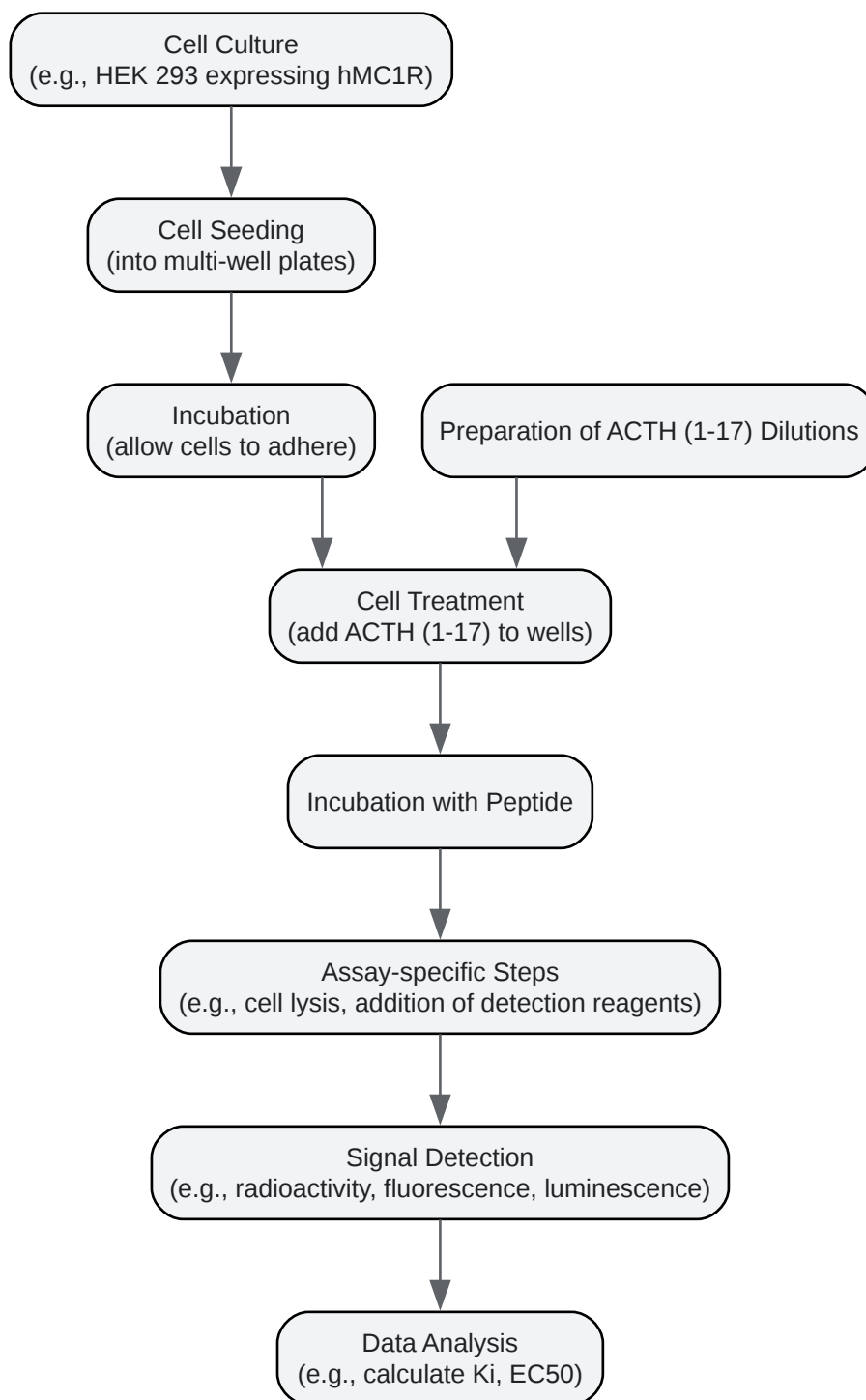
**Table 2: Functional Potency at the Human Melanocortin 1 Receptor (hMC1R)**

Ligand	Assay	Effect	Cell Line	Reference
ACTH (1-17)	cAMP Production	More potent than α-MSH	HEK 293 (transfected with hMC1R)	[1]
ACTH (1-17)	IP3 Production	More potent than α-MSH	HEK 293 (transfected with hMC1R)	[1]

## Signaling Pathway

**ACTH (1-17)** exerts its biological effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[3][4] Upon binding, the receptor activates associated G-proteins, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. Additionally, evidence suggests that **ACTH (1-17)** can stimulate the production of inositol trisphosphate (IP3), indicating the involvement of the phospholipase C (PLC) pathway. [1]





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## References

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